Product packaging for Benz(a)anthracene, 1,7-dimethyl-(Cat. No.:CAS No. 21297-20-1)

Benz(a)anthracene, 1,7-dimethyl-

Cat. No.: B3368509
CAS No.: 21297-20-1
M. Wt: 256.3 g/mol
InChI Key: JXJZPLFXLVQFEI-UHFFFAOYSA-N
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Description

Contextualizing Benz(a)anthracene (B33201), 1,7-dimethyl- within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Bioactivity Studies

The biological activity of PAHs, including "Benz(a)anthracene, 1,7-dimethyl-," is intrinsically linked to their metabolic fate within an organism. researchgate.net PAHs themselves are often biologically inert and require metabolic activation to exert their carcinogenic effects. researchgate.netresearchgate.net This activation is a complex, multi-step process primarily mediated by a family of enzymes known as cytochrome P450s (CYPs). researchgate.netmdpi.com

The metabolic activation of "Benz(a)anthracene, 1,7-dimethyl-" and its isomers follows a well-established pathway for many PAHs, often referred to as the "di-hydro-diol epoxide" pathway. researchgate.netmedicopublication.com This process involves an initial oxidation to form an epoxide, followed by hydration by epoxide hydrolase to a di-hydro-diol. A second epoxidation then creates a highly reactive di-hydro-diol epoxide. researchgate.net These electrophilic metabolites can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. researchgate.netnih.gov

The formation of these DNA adducts is a crucial event in chemical carcinogenesis, as they can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, if not repaired by cellular DNA repair mechanisms. researchgate.net The specific nature and persistence of these adducts can influence the mutagenic and carcinogenic potential of the parent PAH. nih.gov For instance, studies on DMBA have shown that adducts formed at deoxyadenosine (B7792050) and deoxyguanosine residues in DNA are critical for its tumor-initiating activity. nih.govaacrjournals.org

The position of the methyl groups on the benz(a)anthracene skeleton significantly influences the molecule's metabolism and subsequent bioactivity. The methyl groups can affect the rate and site of metabolic activation, thereby altering the formation of ultimate carcinogenic metabolites and their interaction with DNA. researchgate.net

Historical Perspectives on the Mechanistic Study of Alkylated Benz(a)anthracenes

The study of alkylated benz(a)anthracenes has a long history in cancer research, dating back to the pioneering work on chemical carcinogenesis. Early studies in the mid-20th century identified certain PAHs as potent carcinogens, leading to investigations into the relationship between their chemical structure and biological activity.

A pivotal discovery was the realization that metabolic activation is a prerequisite for the carcinogenicity of most PAHs. aacrjournals.org This concept shifted the focus of research towards understanding the enzymatic processes involved in converting these inert compounds into reactive intermediates. The identification of di-hydro-diol epoxides as the ultimate carcinogenic metabolites of many PAHs was a landmark achievement in the field. medicopublication.com

The development of animal models, particularly for skin and mammary carcinogenesis, using compounds like DMBA, has been instrumental in dissecting the multi-stage nature of cancer development. nih.govnih.gov These models have allowed researchers to distinguish between the processes of tumor initiation, promotion, and progression. DMBA, for example, is a potent tumor initiator, meaning it can cause irreversible genetic damage that predisposes a cell to become cancerous. wikipedia.org

Over the decades, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the precise identification and quantification of PAH metabolites and their DNA adducts. aacrjournals.orgnih.gov These technological advancements have provided deeper insights into the specific metabolic pathways and the types of DNA damage induced by different alkylated benz(a)anthracenes.

Rationale for Focused Mechanistic Investigations of Benz(a)anthracene, 1,7-dimethyl-

The focused investigation of "Benz(a)anthracene, 1,7-dimethyl-" and its isomers is driven by several key factors. The potent and organ-specific carcinogenicity of these compounds, particularly DMBA in inducing mammary tumors in rats, provides a robust and reproducible model for studying breast cancer, a major human health concern. nih.gov

Furthermore, the structure-activity relationship among different dimethylated benz(a)anthracene isomers offers a valuable opportunity to understand how subtle changes in molecular structure can dramatically alter carcinogenic potential. By comparing the metabolism, DNA binding, and tumorigenicity of various isomers, researchers can elucidate the critical structural features that govern bioactivity. nih.gov

Detailed mechanistic studies of these compounds contribute to a broader understanding of chemical carcinogenesis in general. The principles of metabolic activation, DNA adduct formation, and mutagenesis established through research on dimethylated benz(a)anthracenes are applicable to a wide range of other chemical carcinogens. This knowledge is crucial for assessing the cancer risk posed by environmental exposure to PAHs and for developing strategies for cancer prevention.

Interactive Data Table: Carcinogenic Activity of Benz(a)anthracene Derivatives

Compound Carcinogenic Activity Reference
7-Methylbenz(a)anthracene Most actively tumorigenic in one study, causing subcutaneous sarcomas, and multiple lung and liver tumors. nih.gov
7-Bromomethyl-12-methylbenz(a)anthracene Active in the lung and liver, but produced fewer subcutaneous sarcomas than 7-methylbenz(a)anthracene. nih.gov
7-Bromomethylbenz(a)anthracene Appeared to be slightly less active than 7-methylbenz(a)anthracene or 7-bromomethyl-12-methylbenz(a)anthracene. nih.gov
4-Chloro-7-bromomethylbenz(a)anthracene Showed only marginal activity, slightly increasing the risk of liver tumor development in male mice. nih.gov
4-Fluoro-7,12-dimethylbenz[a]anthracene Exhibited weak tumor-initiating activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B3368509 Benz(a)anthracene, 1,7-dimethyl- CAS No. 21297-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylbenzo[a]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-6-5-8-15-10-11-18-14(2)17-9-4-3-7-16(17)12-19(18)20(13)15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJZPLFXLVQFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175563
Record name Benz(a)anthracene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21297-20-1
Record name Benz(a)anthracene, 1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dimethylbenz[a]anthracene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2GDJ4NE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Biotransformation Pathways of Benz a Anthracene, 1,7 Dimethyl

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial phase of metabolizing Benz(a)anthracene (B33201), 1,7-dimethyl-, a potent polycyclic aromatic hydrocarbon (PAH), involves oxidation reactions primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. plos.orgoup.com This process is crucial as it converts the relatively inert parent compound into more reactive intermediates, a necessary step for both detoxification and, paradoxically, bioactivation into carcinogenic forms.

Role of Specific Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in Bioactivation

The bioactivation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is significantly influenced by specific cytochrome P450 isoforms, particularly CYP1A1 and CYP1B1. oup.comnih.govnih.govmdpi.com These enzymes play a critical role in the metabolic pathway that can lead to the formation of carcinogenic metabolites. oup.comasm.org

CYP1B1 is considered a key enzyme in the metabolism of DMBA in both humans and rodents. oup.com It is involved in the conversion of DMBA to DMBA-3,4-dihydrodiol, a precursor to the ultimate carcinogen. oup.com Studies have shown that CYP1B1-mediated metabolism of DMBA enhances the formation of DMBA-trans-3,4-diol, which is then transformed into the highly mutagenic DMBA-3,4-diol-1,2-epoxide. mdpi.com In contrast, CYP1A1-mediated metabolism tends to favor detoxification pathways. mdpi.com However, CYP1A1 is also involved in the conversion of the DMBA-3,4-diol to the anti-DMBA diol-epoxide. nih.gov

The expression of these CYP isoforms can be induced by exposure to aryl hydrocarbon receptor (AhR) agonists. nih.govmdpi.com For instance, in rodents pretreated with AhR agonists, CYP1A1 was found to be preferentially induced in the endothelial cells of the choroid plexus and specific veins in the brain. nih.gov This induction corresponded with increased binding of DMBA in these areas, highlighting the functional role of CYP1A1 in DMBA activation at these sites. nih.gov

The differential roles of CYP1A1 and CYP1B1 have been demonstrated in various cell types. For example, in mouse epidermis, CYP1A1 is primarily responsible for converting DMBA-3,4-diol to the anti-diol-epoxide, while CYP1B1 is mainly responsible for its conversion to the syn-diol-epoxide. nih.gov This specificity in metabolite formation underscores the importance of the relative expression levels of these enzymes in determining the ultimate biological activity of DMBA.

EnzymePrimary Role in DMBA MetabolismKey Metabolite Formed
CYP1A1 Converts DMBA-3,4-diol to the anti-diol-epoxide. nih.govanti-DMBA diol-epoxide nih.gov
CYP1B1 Converts DMBA to DMBA-3,4-dihydrodiol and converts DMBA-3,4-diol to the syn-diol-epoxide. oup.comnih.govsyn-DMBA diol-epoxide nih.gov

Formation of Arene Oxides and Epoxides (e.g., DMBA-3,4-epoxide)

A critical step in the metabolic activation of polycyclic aromatic hydrocarbons like dibenz[a,h]anthracene (B1670416) (DBA) is the formation of arene oxides. psu.edursc.org These reactive intermediates are generated through the action of cytochrome P-450 dependent mono-oxygenases. psu.edursc.org Specifically, investigations into DBA metabolism have shown the enzymatic formation of arene oxides at the 1,2-, 3,4-, and 5,6-positions. psu.edursc.org

Arene oxides, such as benzene (B151609) oxide, are known to be highly reactive. wikipedia.org They can undergo spontaneous aromatization to form phenols. psu.edursc.org For example, dibenz[a,h]anthracene 1,2-oxide yields a mixture of 1- and 2-phenols, while the 3,4-oxide produces 3- and 4-phenols in aqueous solution. psu.edursc.org

In the context of 7,12-dimethylbenz[a]anthracene (DMBA), the metabolic pathway leading to its carcinogenic activity involves the formation of epoxides. researchgate.net Cytochrome P450 enzymes, including CYP1A1 and CYP1B1, oxidize DMBA to an unstable intermediate, DMBA-3,4-epoxide. researchgate.net This epoxide can then be further metabolized. researchgate.net

The synthesis of specific arene oxides, such as dibenz[a,h]anthracene 1,2- and 3,4-oxides, has been achieved chemically, allowing for further study of their properties and biological effects. psu.edursc.org These synthetic methods often utilize bromohydrin ester intermediates. psu.edursc.org

Hydroxylation of Methyl Substituents to Hydroxymethyl Derivatives (e.g., 7-hydroxymethyl-12-methylbenz(a)anthracene)

The metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) can involve the oxidation of its methyl groups, leading to the formation of hydroxymethyl derivatives. asm.orgnih.gov This metabolic route has been observed in various biological systems, including bacteria and mammalian tissues.

In studies with the bacterium Mycobacterium vanbaalenii PYR-1, one of the identified metabolites of DMBA was 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). asm.orgnih.gov This indicates a monooxygenation reaction occurring on the methyl group at the 7-position. nih.gov Similarly, research on the fungus Cunninghamella elegans showed the formation of 7-hydroxymethyl and 12-hydroxymethyl derivatives of DMBA dihydrodiols. nih.gov

In mammalian systems, the formation of hydroxymethyl metabolites has also been well-documented. Early studies using rat liver microsomes demonstrated the metabolism of DMBA to 7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.gov In fact, in mouse skin homogenates, 7-hydroxymethyl-12-methylbenz[a]anthracene was identified as the major metabolite. nih.gov All known hydroxymethyl metabolites were also detected in these homogenates. nih.gov

The formation of these hydroxymethyl derivatives represents a significant pathway in the biotransformation of DMBA. These metabolites can be further metabolized, as evidenced by the examination of 7-hydroxymethyl-12-methylbenz[a]anthracene as a substrate itself, leading to the formation of various dihydrodiols. nih.govcapes.gov.br

It is important to note that these methyl-hydroxylated metabolites can undergo further activation. For instance, in human liver cytosols, 7-hydroxymethyl-12-methylbenz[a]anthracene, 7-methyl-12-hydroxymethylbenz[a]anthracene, and 7,12-dihydroxymethylbenz[a]anthracene can be bioactivated by sulfotransferases. nih.gov

MetaboliteParent CompoundBiological System
7-hydroxymethyl-12-methylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneMycobacterium vanbaalenii PYR-1, Mouse skin homogenates, Rat liver microsomes asm.orgnih.govnih.govnih.gov
7-methyl-12-hydroxymethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneRat liver microsomes nih.gov
7,12-dihydroxymethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneRat liver microsomes nih.gov
7-hydroxymethyl and 12-hydroxymethyl derivatives of DMBA dihydrodiols7,12-dimethylbenz[a]anthraceneCunninghamella elegans nih.gov

Formation of Dihydrodiols (e.g., 3,4-dihydrodiol) via Epoxide Hydrolase (e.g., mEH)

The metabolic pathway of 7,12-dimethylbenz[a]anthracene (DMBA) involves the formation of dihydrodiols from epoxide intermediates, a reaction catalyzed by epoxide hydrolase. researchgate.net This enzymatic hydration of arene oxides is a critical step in both the detoxification and bioactivation of polycyclic aromatic hydrocarbons (PAHs). nih.gov

In the metabolism of DMBA, cytochrome P450 enzymes initially form epoxides. researchgate.net These epoxides can then be hydrolyzed by microsomal epoxide hydrolase (mEH) to produce trans-dihydrodiols. researchgate.net One of the key metabolites in the carcinogenic pathway of DMBA is the DMBA-3,4-diol. researchgate.net The formation of this proximate carcinogen is a result of the hydrolysis of the DMBA-3,4-epoxide by mEH. researchgate.net

The formation of various dihydrodiols of DMBA has been observed in different biological systems. In rat liver microsomal fractions, the principal metabolic dihydrodiols formed from DMBA were the trans-5,6- and trans-8,9-dihydrodiols. nih.gov The trans-3,4-dihydrodiol and the trans-10,11-dihydrodiol were identified as minor metabolites. nih.gov The formation of these dihydrodiols can be inhibited by epoxide hydratase inhibitors, such as 1,2-epoxy-3,3,3-trichloropropane, which eliminates dihydrodiol formation. nih.gov

The bacterium Mycobacterium vanbaalenii PYR-1 has also been shown to produce dihydrodiol metabolites from DMBA, specifically the cis-5,6-dihydrodiol and the trans-5,6-dihydrodiol. nih.gov This differs from mammalian systems, which are known to produce only trans-dihydrodiol metabolites. asm.org

The table below summarizes some of the dihydrodiol metabolites of DMBA and the systems in which they have been identified.

Dihydrodiol MetaboliteParent CompoundBiological System
trans-3,4-dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene (DMBA-3,4-dihydrodiol)7,12-dimethylbenz[a]anthraceneRat liver microsomes nih.gov
trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneRat liver microsomes, Mycobacterium vanbaalenii PYR-1 nih.govnih.gov
trans-8,9-dihydro-8,9-dihydroxy-7,12-dimethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneRat liver microsomes nih.gov
trans-10,11-dihydro-10,11-dihydroxy-7,12-dimethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneRat liver microsomes nih.gov
cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene7,12-dimethylbenz[a]anthraceneMycobacterium vanbaalenii PYR-1 nih.gov

Production of Ultimate Reactive Metabolites (e.g., Diol Epoxides)

The metabolic activation of 7,12-dimethylbenz[a]anthracene (DMBA) culminates in the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic species. asm.orgpsu.edursc.org This multi-step process involves the initial oxidation of the parent compound by cytochrome P450 (CYP) enzymes to form arene oxides, followed by enzymatic hydration to dihydrodiols, and a final epoxidation to yield the diol epoxides. psu.edursc.orgresearchgate.net

The pathway leading to the principal ultimate carcinogenic metabolite of DMBA involves the formation of DMBA-3,4-diol as a proximate metabolite. researchgate.net This diol is then further oxidized by CYP enzymes, such as CYP1A1 or CYP1B1, to form the DMBA-3,4-diol-1,2-epoxide. mdpi.comasm.orgresearchgate.net This diol epoxide is highly reactive and can covalently bind to cellular macromolecules like DNA, forming adducts that can initiate the process of carcinogenesis. asm.orgnih.gov

Specifically, two key enzymes, CYP1B1 and microsomal epoxide hydrolase (EPHX1), work in concert to produce the ultimate carcinogen of DMBA, the DMBA-3,4-dihydrodiol-1,2-epoxide. oup.com The formation of both syn- and anti-DMBA diol-epoxides has been identified, and these can lead to the formation of different DNA adducts. nih.gov

The table below outlines the key steps and intermediates in the production of the ultimate reactive metabolites of DMBA.

Precursor MetaboliteEnzyme(s)Ultimate Reactive Metabolite
DMBA-3,4-diolCYP1A1, CYP1B1DMBA-3,4-diol-1,2-epoxide asm.orgresearchgate.net

Regio- and Stereoselectivity in Phase I Metabolic Transformations

The Phase I metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) is characterized by a high degree of regio- and stereoselectivity, which significantly influences the biological activity of the resulting metabolites. This selectivity is evident in the initial enzymatic attack on the DMBA molecule and the subsequent formation of specific isomers of the metabolic products.

Studies on the metabolism of DMBA by the bacterium Mycobacterium vanbaalenii PYR-1 have demonstrated a distinct regio- and stereoselective pattern. nih.gov The initial oxidation occurs at the C-5 and C-6 positions, as well as on the methyl group at the C-7 position. nih.gov This results in the formation of cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene and trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene. nih.gov Chiral analysis revealed that the cis-dihydrodiol was predominantly the (5S,6R)-enantiomer (95%), while the trans-dihydrodiol was exclusively the (5S,6S)-enantiomer. nih.gov

In mammalian systems, the metabolism of related polycyclic aromatic hydrocarbons also exhibits regio- and stereoselectivity. For instance, the metabolism of dibenz[a,h]anthracene by rat liver microsomes shows that the attack by cytochrome P-450 dependent monooxygenases occurs at the 1,2-, 3,4-, and 5,6-positions in a specific ratio. nih.gov The resulting dihydrodiols are formed as enantiomerically enriched mixtures, with the (R,R)-enantiomer being predominant for the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov

The formation of hydroxymethyl derivatives of DMBA also demonstrates regioselectivity. In M. vanbaalenii PYR-1, the attack is on the C-7 methyl group, leading to 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov

This precise control over the site of oxidation and the stereochemical outcome of the reactions is a critical determinant of the ultimate carcinogenic potential of DMBA, as different regio- and stereoisomers can have vastly different biological activities.

Phase II Metabolism: Conjugation Pathways

Following Phase I metabolism, which introduces or exposes functional groups like hydroxyl moieties, the resulting metabolites of dimethylbenz(a)anthracenes undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, attach endogenous polar molecules to the metabolite, generally increasing their water solubility and facilitating their excretion from the body. nih.gov Key conjugation pathways include glucuronidation, sulfate (B86663) conjugation, and glutathione (B108866) conjugation. nih.govnih.gov

Glucuronidation and Sulfate Conjugation

Glucuronidation is a primary detoxification route for the phenolic and diol metabolites of DMBA. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the Phase I metabolite. nih.govresearchgate.net Studies in hamster embryo cells have shown that phenolic derivatives of DMBA are major components released after treatment with β-glucuronidase, confirming that oxidation of the aromatic rings followed by glucuronidation is a significant metabolic pathway. Similarly, in perfused rat livers, glucuronidation represents a major pathway for the biliary excretion of DMBA metabolites. nih.gov Hydrolysis of these bile samples yielded 7- and 12-hydroxymethyl metabolites, indicating their prior conjugation. nih.gov In fish cell lines, the effective formation of glucuronide conjugates from diol metabolites appears to greatly reduce metabolic activation, highlighting the protective role of this pathway. nih.gov

In contrast to the detoxification role of glucuronidation, sulfate conjugation, catalyzed by sulfotransferases (SULTs), can lead to the formation of highly reactive and mutagenic metabolites. nih.gov For hydroxymethyl derivatives of DMBA, sulfation results in the formation of unstable sulfate esters that can act as potent electrophiles. nih.govnih.gov

Conjugation Pathway Enzyme Family Typical Substrates (DMBA-derived) Primary Outcome
GlucuronidationUDP-glucuronosyltransferases (UGTs)Phenols, DihydrodiolsDetoxification & Excretion
Sulfate ConjugationSulfotransferases (SULTs)Hydroxymethyl derivatives, PhenolsBioactivation (of hydroxymethyl derivatives)

Glutathione Conjugation Mechanisms

Glutathione (GSH) conjugation is another critical detoxification mechanism, catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govnih.gov These enzymes protect the cell by neutralizing electrophilic metabolites, including reactive intermediates of DMBA, before they can damage cellular macromolecules like DNA. nih.govmdpi.com The mutagenicity of reactive sulfate esters of 7-hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-HMBA) is inhibited by glutathione. nih.gov This inhibition occurs through the formation of stable, non-mutagenic GSH conjugates. nih.gov

Research has successfully identified specific glutathione adducts formed during the detoxification of DMBA metabolites. These findings underscore the importance of GSTs in the cellular defense against carcinogenic PAHs. nih.gov Furthermore, studies have shown that DMBA can disrupt normal glutathione metabolism in extrahepatic tissues like the gut, which can be counteracted by supplemental glutamine. nih.gov

Identified Glutathione Conjugate Precursor Metabolite Reference
S-(12-methylbenz[a]anthracen-7-yl)methylglutathione7-HMBA or its sulfate ester nih.gov
S-(7-methylbenz[a]anthracen-12-yl)methylglutathione12-HMBA or its sulfate ester nih.gov

Role of Sulfotransferases in Activating Hydroxymethyl Derivatives

While sulfation can be a detoxification pathway for some compounds, it plays a key role in the bioactivation of the hydroxymethyl metabolites of DMBA. nih.govnih.gov Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group, forming a sulfuric acid ester. nih.gov These esters, such as 7-HMBA sulfate, are unstable and spontaneously lose the sulfate group to generate a highly electrophilic benzylic carbocation that can readily bind to DNA, initiating carcinogenesis. nih.govnih.gov

Studies using human liver cytosol have demonstrated that the sulfotransferase-mediated activation of methyl-hydroxylated DMBA metabolites is predominantly catalyzed by dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). nih.gov In contrast, other major human hepatic SULTs, such as thermostable phenol (B47542) SULT (SULT1A1) and thermolabile phenol SULT (SULT1A3), are not significantly involved in this specific activation pathway. nih.gov The resulting sulfate ester conjugates are potent mutagens, often exhibiting higher mutagenicity than the precursor hydroxymethyl metabolite or even the parent DMBA compound when activated by monooxygenases. nih.gov

Sulfotransferase Isoform Tissue Role in DMBA Hydroxymethyl Derivative Metabolism Reference
Dehydroepiandrosterone Sulfotransferase (DHEA-ST)Human LiverPredominant enzyme in bioactivation nih.gov
Phenol Sulfotransferases (TS- and TL-phenol)Human LiverNot significantly involved in activation nih.gov
Estrogen SulfotransferaseHuman LiverNot significantly involved in activation nih.gov

Cell-Specific and Tissue-Specific Metabolic Activation Profiles

The metabolic activation and detoxification of dimethylbenz[a]anthracenes are not uniform throughout the body. The expression and activity of various Phase I and Phase II enzymes differ significantly between tissues (organ specificity) and even between different cell types within a tissue, leading to distinct metabolic profiles and varying susceptibility to toxicity and carcinogenicity. nih.gov

Hepatic vs. Extrahepatic Metabolism

The liver is the primary site of xenobiotic metabolism, possessing a high concentration of the enzymes required for the biotransformation of compounds like DMBA. nih.gov Hepatic metabolism of DMBA in Sprague-Dawley rats shows significant sex-dependent differences; the rate of total metabolite formation is significantly higher in intact females compared to males. nih.gov This suggests a hormonal influence on the expression or activity of the metabolizing enzymes. The liver primarily produces a range of metabolites including dihydrodiols and hydroxymethyl derivatives, which are then conjugated for excretion into bile and circulation. nih.gov

However, metabolic activation is not confined to the liver. Extrahepatic tissues can also metabolize DMBA, which is crucial for organ-specific carcinogenesis. For instance, DMBA metabolism has been demonstrated in porcine ovaries, which are a target for DMBA-induced necrosis. nih.gov Other tissues noted for DMBA metabolism include the adrenal glands, breast, lung, skin, and gut, each potentially having a unique metabolic profile that influences its susceptibility to the compound's adverse effects. nih.govnih.gov

Tissue Species Key Metabolic Finding Reference
LiverRatHigher metabolic rate in females than males. Glucuronidation is a major excretion pathway. nih.gov
OvaryPorcinePossesses both microsomal and mitochondrial metabolic activity for DMBA. nih.gov
GutRatSite of glutathione metabolism, which is disrupted by DMBA. nih.gov
SkinMouseTarget for tumor initiation by DMBA diol-epoxides. umn.edu

Role of Microsomal and Mitochondrial Enzyme Systems

At the subcellular level, the enzymatic systems responsible for DMBA metabolism are primarily located in the microsomes (endoplasmic reticulum) and, to a lesser extent, the mitochondria. nih.gov

Microsomal enzyme systems , particularly the cytochrome P450 (CYP) superfamily of monooxygenases, are central to the Phase I metabolism of DMBA. mdpi.comscbt.com Specific isoforms, including CYP1A1 and CYP1B1, are known to be involved in the oxidative metabolism of DMBA to its various hydroxylated metabolites and reactive epoxides. pnas.org Studies with rat liver microsomes have also implicated members of the CYP2C and CYP2B subfamilies in the formation of DMBA-diols. nih.gov

Mitochondrial enzyme systems have also been shown to contribute to DMBA metabolism. A study in porcine ovaries demonstrated DMBA metabolic activity within the mitochondrial fraction, with a specific activity of 2.2 pmol/min x mg protein, compared to 5.9 pmol/min x mg protein in the microsomal fraction. nih.gov Significantly, when the inner mitochondrial membranes (mitoplasts) were isolated, the metabolic activity was over tenfold higher than in the whole mitochondrial fraction, suggesting an intrinsic mitochondrial P450 system capable of metabolizing DMBA. nih.gov The differential inhibition of DMBA metabolism in microsomal and mitochondrial fractions by various agents further supports the existence of distinct enzyme systems in these organelles. nih.gov

Subcellular System Key Enzymes Metabolic Role in DMBA Biotransformation Specific Activity (Porcine Corpus Luteum) Reference
MicrosomalCytochrome P450 (e.g., CYP1A1, CYP1B1, CYP2C)Major site of Phase I oxidation, forming phenols, dihydrodiols, and epoxides.5.9 pmol/min x mg protein nih.govpnas.orgnih.gov
MitochondrialCytochrome P450Contributes to DMBA metabolism, potentially via a distinct P450 system.2.2 pmol/min x mg protein nih.gov

Molecular Mechanisms of Genotoxicity and Dna Damage Induced by Benz a Anthracene, 1,7 Dimethyl

DNA Adduct Formation

There is no specific information available in the reviewed literature regarding the DNA adducts formed by Benz(a)anthracene (B33201), 1,7-dimethyl-.

Types of DNA Adducts: Stable vs. Depurinating

Information not available for Benz(a)anthracene, 1,7-dimethyl-.

Specific Nucleophilic Sites of Adduction on DNA (e.g., N-7 of Adenine, Guanine)

Information not available for Benz(a)anthracene, 1,7-dimethyl-.

Role of Reactive Metabolites in Covalent DNA Binding

Information not available for Benz(a)anthracene, 1,7-dimethyl-.

Stereochemical Aspects of DNA Adduct Structures

Information not available for Benz(a)anthracene, 1,7-dimethyl-.

Impact on DNA Replication Fidelity and Mutagenesis

There is no specific information available in the reviewed literature regarding the impact of Benz(a)anthracene, 1,7-dimethyl- on DNA replication fidelity and mutagenesis.

Induction of Chromosomal Aberrations

There is no specific information available in the reviewed literature regarding the induction of chromosomal aberrations by Benz(a)anthracene, 1,7-dimethyl-.

DNA Repair Pathway Responses to Benz(a)anthracene, 1,7-dimethyl--Induced Damage

The introduction of bulky chemical adducts to the DNA structure by compounds such as dimethylbenz[a]anthracene isomers triggers a complex and multifaceted cellular response aimed at recognizing and repairing the genetic damage to maintain genomic integrity. The primary mechanism for removing such bulky lesions is the Nucleotide Excision Repair (NER) pathway. nih.gov NER operates through a "cut and patch" mechanism, where the damaged segment of DNA is excised and a new, correct sequence is synthesized using the undamaged strand as a template.

In addition to NER, the cellular response to DNA damage induced by these compounds can involve the activation of pathways that handle DNA double-strand breaks (DSBs), which can arise from stalled replication forks at the site of the adduct. Key proteins involved in this response include Ataxia Telangiectasia Mutated (ATM), Breast Cancer gene 1 (BRCA1), and RAD51 Recombinase (RAD51). nih.gov Upon detection of DSBs, ATM is activated and phosphorylates a number of downstream targets, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis. nih.gov

Studies on the related compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have shown that exposure leads to an increase in the expression of genes central to DNA repair. Specifically, mRNA levels of Atm, Xrcc6 (involved in non-homologous end joining), Brca1, and Rad51 (both key to homologous recombination) have been observed to increase following DMBA treatment in rat ovarian tissues. nih.gov This suggests an activation of both major DSB repair pathways. The increased expression of PARP1, another crucial enzyme in DNA repair and apoptosis, has also been noted. nih.gov Furthermore, the measurement of excision repair, a process indicative of NER activity, has been demonstrated in mammary epithelial cells exposed to DMBA. nih.govoup.com

The efficiency of these repair processes can be influenced by various factors, including the cell type and the physiological state of the organism. nih.govoup.com Inefficient or erroneous repair of these DNA lesions can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.

Comparative Analysis of Adduct Profiles from Metabolic vs. Photo-Induced Activation

The genotoxicity of polycyclic aromatic hydrocarbons (PAHs) like dimethylbenz[a]anthracene is not solely dependent on their metabolic activation within the body. Exposure to ultraviolet (UV) light can also lead to the formation of DNA adducts through a process known as photo-activation. Crucially, the DNA adducts formed through these two distinct activation pathways—metabolic and photo-induced—are not identical. researchgate.net

Metabolic activation of dimethylbenz[a]anthracene isomers typically involves cytochrome P450 enzymes, which convert the parent compound into reactive epoxide intermediates. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form bulky adducts.

In contrast, photo-induced activation involves the absorption of UV radiation by the PAH molecule, leading to the formation of excited electronic states. These excited molecules can then react directly with DNA or generate reactive oxygen species (ROS) that in turn damage the DNA. Studies on DMBA have demonstrated that photo-irradiation in the presence of DNA leads to the formation of multiple DNA adducts. researchgate.net When the adduct profiles from photo-irradiation were compared with those generated from the reaction of metabolically activated DMBA with DNA, the resulting adducts were found to be different. researchgate.net

This distinction is significant as it suggests that the biological consequences, including the mutagenic and carcinogenic potential, of exposure to dimethylbenz[a]anthracene may differ depending on the route of activation. The specific types of DNA adducts formed can influence the fidelity of DNA replication and the efficiency and accuracy of their repair by the cellular machinery.

Below is a comparative table summarizing the general characteristics of DNA adducts formed from metabolic versus photo-induced activation of dimethylbenz[a]anthracene, based on research on DMBA.

Activation PathwayAdduct Formation MechanismResulting DNA Adducts
Metabolic Activation Enzymatic conversion to reactive diol-epoxides by cytochrome P450 enzymes.Covalent binding of the epoxide metabolite to DNA bases (e.g., guanine, adenine).
Photo-Induced Activation Absorption of UV radiation leading to excited states and/or generation of reactive oxygen species.Formation of multiple, distinct DNA adducts that differ from those formed by metabolic activation.

Cellular and Molecular Responses to Benz a Anthracene, 1,7 Dimethyl Exposure

Alterations in Gene Expression and Proteomic Profiles

Exposure to 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) initiates a cascade of changes at the gene and protein level, fundamentally altering cellular processes. These modifications are central to its carcinogenic activity and have been observed across various biological systems.

DMBA exposure significantly modulates the expression of a wide array of genes, impacting pathways from metabolism to cell cycle control. As an agonist for the Aryl hydrocarbon Receptor (AhR), DMBA can elevate the transcription of genes like CYP1A1, which is involved in its own metabolic activation.

Studies in neonatal rat ovaries demonstrated that acute DMBA exposure increased the messenger RNA (mRNA) levels of genes involved in several key pathways:

Xenobiotic Metabolism: Cyp2e1, Gstmu, Gstpi, Ephx1

Autophagy: Becn1

Oxidative Stress Response: Sod1, Sod2

PI3K Pathway: Kitlg, Akt1

Furthermore, DMBA treatment in mice has been shown to significantly alter the expression of non-coding RNAs, including various microRNAs (miRNAs) such as miR-330, miR-29a, miR-9-1, and miR-9-3, as well as the mTORC1 gene in organs like the liver, spleen, and kidneys. These miRNAs are known to regulate oncogenes and tumor suppressor genes, affecting cell proliferation, invasion, and apoptosis. Interestingly, the malignant transformation of keratinocytes induced by DMBA can occur independently of the amplification or overexpression of the c-Ha-ras oncogene, suggesting alternative genetic pathways to cancer.

The transcriptomic shifts induced by DMBA translate into significant alterations in the cellular proteome. In rat models of DMBA-induced mammary cancer, a notable increase in total protein concentration was observed. Specific proteins suspected to be altered include HER-2, Nischarin, COX-2, Vimentin, and TNF.

In the murine liver, DMBA exposure leads to an increased abundance of the metabolic enzyme CYP1A2 and serine protease inhibitors, while decreasing the levels of CYP4V3. Ovarian proteome analysis in mice revealed that DMBA exposure, particularly when combined with obesity, alters hundreds of proteins. researchgate.net These include critical DNA repair and replication pathway proteins, highlighting the compound's genotoxic impact. In some contexts, DMBA-induced tumor cells show reduced production of certain high-molecular-weight proteins.

Cell Cycle Regulation and Apoptotic Pathways

DMBA has been shown to interfere with the normal progression of the cell cycle and to induce apoptosis, or programmed cell death, through various mechanisms.

While direct studies on 1,7-dimethylbenz(a)anthracene's effect on specific cell cycle checkpoints are limited, research on the closely related compound 7,12-dimethylbenz[a]anthracene (DMBA) provides significant insights. DMBA has been observed to cause an upregulation of the cell cycle inhibitor p21/waf1, which can lead to cell cycle arrest. nih.gov In some cancer models, this is associated with a G2/M phase arrest. europeanreview.org The upregulation of Cdc25A, a key regulator of cell cycle progression, has also been noted following DMBA exposure, suggesting a complex and potentially context-dependent role in cell cycle dysregulation. oatext.com

Exposure to DMBA is a known inducer of apoptosis. This process is often mediated through p53-dependent pathways. oup.com Studies have shown that DMBA can lead to an increase in the expression of wild-type p53, a tumor suppressor protein that can initiate apoptosis in response to cellular stress. nih.gov Concurrently, a decrease in the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax have been observed, further tipping the cellular balance towards programmed cell death. oatext.comacs.org

The activation of caspases, a family of proteases essential for the execution of apoptosis, is a critical step in DMBA-induced cell death. Research indicates that DMBA can trigger apoptosis through a caspase-8-dependent pathway. nih.gov While caspase-8 activation is a primary event, maximal apoptosis requires the activation of caspase-9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov Furthermore, DMBA-induced apoptosis in certain immune cells, like pre-B cells, is dependent on the presence of bone marrow stromal cells, highlighting the role of the cellular microenvironment. oup.comnih.gov

The cell division cycle 25A (Cdc25A) protein, which is involved in cell cycle progression, is also implicated in DMBA-induced apoptosis. Upregulation of Cdc25A has been observed in response to DMBA. oatext.com

Oxidative Stress Induction and Antioxidant Defense Mechanisms

Exposure to DMBA is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to detoxify them. nih.govresearchgate.netnih.gov This oxidative stress can lead to cellular damage, including lipid peroxidation and oxidative DNA damage. acs.orgnih.govnih.gov

Studies have shown that DMBA exposure leads to an increase in markers of oxidative stress, such as thiobarbituric-acid-reactive substances and advanced oxidation protein products. nih.gov It also causes the formation of oxidized DNA bases like 8-hydroxyl-2'-deoxyguanosine. nih.gov In response to this oxidative challenge, the cell's antioxidant defense mechanisms are activated. However, prolonged or high-level exposure to DMBA can overwhelm these defenses. For example, DMBA administration has been shown to decrease the levels of the antioxidant glutathione (B108866) (GSH). acs.org The induction of oxidative stress by DMBA is considered a significant contributor to its carcinogenic and toxic effects. nih.govnih.gov

Interactive Data Tables

Table 1: Effects of 1,7-dimethylbenz(a)anthracene on Apoptotic Pathway Components

Protein/PathwayEffect of DMBA ExposureReference
p53Upregulation of wild-type p53 nih.gov
Bcl-2Downregulation oatext.com
BaxUpregulation acs.org
Caspase-8Activation nih.gov
Caspase-9Activation (for maximal apoptosis) nih.gov
Cdc25AUpregulation oatext.com

Table 2: Modulation of Signal Transduction and Other Cellular Components by 1,7-dimethylbenz(a)anthracene

Molecule/ReceptorEffect of DMBA ExposureReference
Fyn (Protein-Tyrosine Kinase)Activation nih.govpnas.org
Lck (Protein-Tyrosine Kinase)Activation nih.govpnas.org
Aryl Hydrocarbon Receptor (AhR)Activation (mediates toxicity) nih.govnih.gov
Oxidative Stress MarkersIncreased nih.govnih.gov
Glutathione (GSH)Decreased acs.org

Structure Activity Relationships and Comparative Mechanistic Studies of Benz a Anthracenes

Influence of Methyl Group Position and Number on Metabolic Activation and DNA Adduction

The biological activity of benz(a)anthracene (B33201) and its derivatives is intrinsically linked to their metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA. The position and number of methyl groups on the benz(a)anthracene skeleton profoundly influence this process. For 1,7-dimethylbenz(a)anthracene, the presence of two methyl groups at positions 1 and 7 dictates its metabolic fate and subsequent interactions with DNA.

Metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene derivatives is predominantly initiated by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides. The "bay region" theory posits that diol epoxides in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. In the case of benz(a)anthracenes, this corresponds to the 1,2,3,4-ring (A-ring).

The methyl group at the 7-position, as seen in the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), is known to enhance carcinogenicity. nih.gov Studies on 7-methylbenz(a)anthracene (7-MBA) have shown that it is metabolically activated to form a bay-region diol epoxide, specifically the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz(a)anthracene 1,2-oxide. nih.gov This metabolite is highly reactive and forms DNA adducts, which are considered a crucial step in chemical carcinogenesis. The 7-methyl group is thought to promote the formation of the bay-region diol epoxide and may also stabilize the ultimate carbocation intermediate.

Conversely, the methyl group at the 1-position in 1,7-dimethylbenz(a)anthracene is situated directly within the A-ring, the primary site of metabolic activation to the ultimate carcinogenic diol epoxide. The presence of a methyl group in this region can sterically hinder the action of CYP enzymes and epoxide hydrolase, which are necessary for the formation of the 3,4-diol-1,2-epoxide. This steric hindrance can alter the regioselectivity of metabolism, potentially favoring detoxification pathways over activation pathways. Quantum chemical studies have indicated that methyl substitution on the benz(a)anthracene molecule can significantly alter electronic properties, which in turn affects metabolic pathways and carcinogenic potential. nih.gov

While direct experimental data on the DNA adducts formed by 1,7-dimethylbenz(a)anthracene is limited, it is anticipated that the metabolic activation would still proceed, albeit potentially less efficiently, through the bay-region diol epoxide pathway. The nature and extent of DNA adduct formation would be a direct consequence of the balance between metabolic activation and detoxification pathways, which is significantly influenced by the specific arrangement of the methyl groups.

Table 1: Influence of Methyl Group Position on Metabolic Activation
CompoundPosition of Methyl Group(s)Effect on Metabolic ActivationPrimary DNA Adducts
Benz(a)anthraceneUnsubstitutedMetabolized to bay-region diol epoxides.Adducts from 3,4-diol-1,2-epoxide.
7-Methylbenz(a)anthracene7Enhanced formation of bay-region diol epoxides.Adducts from 7-methyl-3,4-diol-1,2-epoxide. nih.gov
1,7-Dimethylbenz(a)anthracene1, 7Methyl group at C1 may sterically hinder A-ring metabolism, while the C7-methyl group may promote it. The overall effect is a modulation of the metabolic profile.Presumed to form adducts via a bay-region diol epoxide, but potentially at a lower level compared to 7-MBA.
7,12-Dimethylbenz(a)anthracene (DMBA)7, 12Potent inducer of metabolic activation, leading to high levels of bay-region diol epoxides.High levels of DNA adducts from 7,12-dimethyl-3,4-diol-1,2-epoxide.

Comparative Analysis with Unsubstituted Benz(a)anthracene and Other Alkylated Derivatives

The carcinogenic potential of benz(a)anthracene derivatives varies significantly with the pattern of alkyl substitution. Unsubstituted benz(a)anthracene is considered a weak carcinogen. epa.gov Its metabolic activation to the bay-region diol epoxide occurs, but at a relatively low rate.

The introduction of methyl groups can either enhance or diminish carcinogenic activity. As previously noted, a methyl group at the 7-position generally increases carcinogenicity. 7-Methylbenz(a)anthracene is a more potent carcinogen than the parent compound. ca.gov The most potent benz(a)anthracene derivative is 7,12-dimethylbenz(a)anthracene (DMBA), a well-established and powerful carcinogen used extensively in experimental cancer research. wikipedia.org The presence of methyl groups at both the 7- and 12-positions synergistically enhances its carcinogenic activity.

In contrast, the presence of a methyl group in the A-ring, as in 1,7-dimethylbenz(a)anthracene, is expected to decrease carcinogenic activity compared to 7-methylbenz(a)anthracene. This is due to the anticipated steric hindrance of the metabolic activation process in the bay region. Research on other PAHs has shown that alkyl substitution can shift the primary sites of metabolism. nih.gov For 1,7-dimethylbenz(a)anthracene, metabolism might be redirected to other positions on the molecule, leading to detoxification, or to the formation of less carcinogenic metabolites.

A study on 1,7,12-trimethylbenz[a]anthracene, which has a methyl group in the 1-position, reported a lack of carcinogenic activity, further supporting the notion that substitution in this region is detrimental to the expression of carcinogenicity. nih.gov This finding strongly suggests that the 1-methyl group in 1,7-dimethylbenz(a)anthracene would similarly lead to a significant reduction in, or even abolition of, carcinogenic activity compared to its more potent isomers.

Table 2: Comparative Carcinogenicity of Benz(a)anthracene Derivatives
CompoundCarcinogenic PotencyReasoning
Benz(a)anthraceneWeakBaseline level of metabolic activation. epa.gov
7-Methylbenz(a)anthraceneModerate to StrongMethyl group at C7 enhances metabolic activation. ca.gov
1,7-Dimethylbenz(a)anthraceneLikely Weak or InactiveThe 1-methyl group is expected to sterically hinder the formation of the bay-region diol epoxide.
7,12-Dimethylbenz(a)anthracene (DMBA)Very StrongSynergistic effect of methyl groups at C7 and C12 promoting metabolic activation. wikipedia.org
1,7,12-Trimethylbenz[a]anthraceneInactiveThe 1-methyl group likely inhibits the metabolic activation necessary for carcinogenicity. nih.gov

Impact of A-Ring Substitution on Mechanistic Potential

Substitution on the A-ring of benz(a)anthracene, the angular benzo-ring that forms part of the bay region, has a profound impact on the molecule's mechanistic potential to act as a carcinogen. The metabolic activation to the ultimate carcinogenic bay-region diol epoxide occurs in this ring. Therefore, any substituent in this region can directly influence the enzymes involved in this process.

A methyl group at the 1-position, as in 1,7-dimethylbenz(a)anthracene, can exert a significant steric effect. This steric bulk can impede the approach of CYP enzymes to the 3,4-double bond, which is the initial site of epoxidation in the bay-region activation pathway. Furthermore, the subsequent action of epoxide hydrolase to form the trans-3,4-dihydrodiol may also be hindered.

The presence of a substituent on the A-ring can also alter the electronic properties of the entire molecule, which can influence the reactivity of different sites towards metabolic enzymes. While a methyl group is generally electron-donating, its steric effects in the A-ring are likely to be the dominant factor in modulating the mechanistic potential of 1,7-dimethylbenz(a)anthracene.

Studies with other A-ring-substituted PAHs have demonstrated that such substitutions often lead to a decrease in carcinogenic activity. The reduced activity is attributed to a shift in metabolism away from the bay-region diol epoxide pathway towards detoxification pathways or the formation of less reactive metabolites.

Stereochemical Considerations in Structure-Activity Relationships

The metabolic activation of benz(a)anthracenes is a highly stereoselective process, and the stereochemistry of the resulting metabolites is a critical determinant of their biological activity. The formation of diol epoxides can result in different diastereomers (syn and anti) and enantiomers. It is well-established that the (+)-anti-diol epoxide is often the most carcinogenic metabolite for many PAHs.

For 7-methylbenz(a)anthracene, metabolism by rat liver microsomes has been shown to be stereoselective, producing optically active dihydrodiols. nih.gov The absolute configuration of these metabolites influences their subsequent conversion to diol epoxides and their ultimate reactivity with DNA.

In the case of 1,7-dimethylbenz(a)anthracene, the presence of the 1-methyl group in the A-ring would be expected to influence the stereochemical outcome of the metabolic activation process. The steric hindrance imposed by the 1-methyl group could favor the formation of specific stereoisomers of the initial 3,4-epoxide and the subsequent 3,4-dihydrodiol. This, in turn, would dictate the stereochemistry of the ultimate bay-region diol epoxide.

If the steric bulk of the 1-methyl group preferentially leads to the formation of less carcinogenic stereoisomers, this would contribute to the anticipated lower biological activity of 1,7-dimethylbenz(a)anthracene. The precise stereochemical consequences of the 1-methyl substitution would require detailed experimental investigation, but it represents a key factor in the structure-activity relationship of this compound.

Table 3: Stereochemical Factors in Benz(a)anthracene Activation
Metabolic StepStereochemical OutcomeInfluence of 1,7-Dimethyl Substitution
Initial Epoxidation (CYP enzymes)Formation of enantiomeric epoxides at the 3,4-position.The 1-methyl group may favor the formation of one enantiomer over the other due to steric hindrance.
Hydration of Epoxide (Epoxide Hydrolase)Formation of enantiomeric trans-dihydrodiols.The stereochemistry of the initial epoxide and steric effects of the 1-methyl group will influence the stereospecificity of this step.
Second Epoxidation (CYP enzymes)Formation of syn- and anti-diol epoxides.The conformation of the dihydrodiol, influenced by the 1-methyl group, will affect the ratio of syn- and anti-diastereomers formed.
DNA AdductionStereospecific reaction of the diol epoxide with DNA bases.The specific stereoisomer of the diol epoxide that is formed will determine the geometry and biological consequences of the resulting DNA adducts.

Computational and Theoretical Investigations of Benz a Anthracene, 1,7 Dimethyl

Quantum Chemical Calculations of Reactive Metabolite Stability and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules and predicting their reactivity. In the context of DMBA, these calculations can elucidate the stability of its various metabolites and the energetics of their formation, providing a theoretical basis for their observed biological effects.

The metabolic activation of DMBA proceeds through the formation of dihydrodiols and highly reactive diol epoxides. researchgate.net Quantum chemical calculations can be used to determine the relative stabilities of the different possible isomers of these metabolites. For instance, calculations can predict the energies of the syn- and anti-diol epoxides, which are critical for understanding their reactivity towards DNA. The formation of these reactive intermediates is a key step in the carcinogenicity of DMBA. researchgate.net

The reactivity of these metabolites is also a key area of investigation. Theoretical calculations can model the transition states of reactions between DMBA metabolites and nucleophilic sites on DNA bases, such as guanine (B1146940) and adenine. nih.gov By calculating the activation energies for these reactions, it is possible to predict which adducts are most likely to form. This information is crucial for understanding the mutagenic potential of DMBA.

Molecular Docking and Dynamics Simulations of DNA/Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the non-covalent interactions between small molecules, like DMBA metabolites, and biological macromolecules, such as DNA and proteins.

Molecular docking can predict the preferred binding orientation of DMBA's reactive metabolites within the active sites of metabolic enzymes like cytochrome P450. These simulations can help to explain the regio- and stereoselectivity observed in the metabolism of DMBA. nih.gov Furthermore, docking studies can be employed to model the intercalation of DMBA and its metabolites into the DNA double helix, providing insights into the initial steps of DNA damage.

Molecular dynamics simulations can provide a dynamic picture of the interactions between DMBA-DNA adducts and the DNA polymer. chemrxiv.org These simulations can reveal how the presence of a bulky adduct like a DMBA derivative can distort the DNA structure, potentially leading to errors in DNA replication and transcription. MD simulations can also be used to study the interactions of DMBA with proteins, such as the aryl hydrocarbon receptor (AhR), which is involved in the induction of metabolic enzymes. researchgate.net

In Silico Prediction of Metabolic Pathways and Adduct Formation

In silico methods, which are computational approaches to biological and chemical research, can be used to predict the metabolic fate of DMBA and the types of DNA adducts it forms.

The metabolism of DMBA is complex, leading to a variety of products including hydroxymethyl derivatives, dihydrodiols, and phenols. nih.govscbt.com Computational models can be developed to predict the metabolic pathways of DMBA based on its chemical structure and the known substrate specificities of metabolic enzymes. These models can help to identify the key metabolites responsible for the toxic and carcinogenic effects of DMBA. For example, studies have identified metabolites such as 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene. nih.gov The fungus Cunninghamella elegans has been shown to produce major metabolites including DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov

The formation of DNA adducts is a critical event in chemical carcinogenesis. researchgate.net In silico models can predict the sites on both DMBA and DNA that are most likely to react to form covalent adducts. Experimental studies have shown that DMBA forms adducts with deoxyguanosine and deoxyadenosine (B7792050). nih.govnih.gov Computational predictions can complement these findings by providing a detailed picture of the adduct structures and their energetic stabilities.

Table 1: Experimentally Identified Metabolites of 7,12-dimethylbenz[a]anthracene (B13559)

Metabolite NameBiological SystemReference
5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthraceneRat Liver Microsomes nih.gov
3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthraceneRat Liver Microsomes nih.gov
4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthraceneRat Liver Microsomes nih.gov
8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthraceneRat Liver Microsomes nih.gov
DMBA-trans-8,9-dihydrodiolCunninghamella elegans nih.gov
DMBA-trans-3,4-dihydrodiolCunninghamella elegans nih.gov
7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729)Rat Liver Microsomes scbt.com
trans-dihyrodiols at positions 3, 4, 5, 6, 8, 9, and 10,11Rat Liver Nuclei and Microsomes scbt.com
Phenols at positions 2, 3, and 4Rat Liver Nuclei and Microsomes scbt.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug design. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While specific QSAR studies focused solely on DMBA are not extensively detailed in the provided search results, the general principles of QSAR are highly applicable. For instance, a QSAR model for a series of PAHs including DMBA could help to identify the importance of the bay region and the methyl groups for its carcinogenic activity.

Analysis of Electronic Structure and Reactivity Descriptors

The analysis of the electronic structure of DMBA provides fundamental insights into its chemical behavior and reactivity. Various reactivity descriptors derived from quantum chemical calculations can be used to pinpoint the reactive sites within the molecule.

Refined X-ray diffraction data has provided a precise molecular geometry of DMBA, revealing a highly distorted structure in the bay region due to steric hindrance between hydrogen atoms. nih.gov An analysis of the electron density distribution shows that the bonds in the bay region and those connected to the two methyl groups appear to be electron-rich. nih.gov However, a multipole analysis indicates that the K-region, while having a high π-bond density based on interatomic distances, is not exceptionally electron-rich. nih.gov

Interestingly, the 7- and 12-positions, which are analogous to the highly reactive 9- and 10-positions of anthracene (B1667546), exhibit a deficiency of electron density. nih.gov This finding is consistent with the high reactivity observed at these positions, including the addition of molecular dioxygen to form an endo-peroxide. nih.gov These electronic features are crucial in determining the sites of metabolic attack and subsequent adduction to biological macromolecules.

Environmental Transformation and Mechanistic Degradation of Benz a Anthracene, 1,7 Dimethyl

Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic strategies to utilize complex organic molecules like DMBA as a source of carbon and energy, playing a crucial role in its bioremediation. doe.gov

Identification of Microorganisms Capable of Transformation

A variety of microorganisms, including bacteria and fungi, have been identified for their capacity to metabolize DMBA.

Mycobacterium vanbaalenii PYR-1 : This rapidly growing mycobacterium, first isolated from petroleum-contaminated sediments, is renowned for its remarkable ability to degrade high-molecular-weight PAHs. doe.govasm.orgwikipedia.org It has demonstrated the capacity to transform DMBA in a highly regio- and stereoselective manner. nih.gov M. vanbaalenii PYR-1 can metabolize a wide array of PAHs, including pyrene, benzo[a]pyrene, phenanthrene (B1679779), and fluoranthene, making it a significant candidate for bioremediation applications. asm.orgnih.gov

Pseudomonas aeruginosa : This bacterial species has been shown to oxidize the methyl groups of DMBA, initiating the degradation process. nih.govnih.gov Specifically, it transforms DMBA into its hydroxymethyl derivatives. nih.govnih.gov

Fungi : Several fungal species are capable of metabolizing DMBA. Studies have surveyed various strains, with Cunninghamella elegans and Syncephalastrum racemosum showing the highest metabolizing activity. oup.com Penicillium notatum has also been identified as a DMBA-transforming fungus. nih.govnih.gov Fungal metabolism generally proceeds through different enzymatic pathways compared to bacteria, resulting in different metabolic profiles. nih.gov

Enzymatic Systems Involved in Bacterial Catabolism

The bacterial breakdown of DMBA is initiated by specific enzymatic systems that introduce oxygen atoms into the aromatic structure, destabilizing it for further degradation.

Aromatic Ring-Hydroxylating Dioxygenases : In bacteria like Mycobacterium vanbaalenii PYR-1, the initial attack on the aromatic ring is catalyzed by a multi-component enzyme system known as dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the substrate to form a cis-dihydrodiol. asm.org This is a hallmark of bacterial PAH degradation. For DMBA, the initial dioxygenation occurs at the C-5 and C-6 positions. nih.gov The genes encoding these enzymes, such as nidA and nidB in M. vanbaalenii PYR-1, are crucial for this process. asm.org

Monooxygenases : While dioxygenase attack on the aromatic ring is primary, monooxygenases also play a role, particularly in the oxidation of the methyl groups. M. vanbaalenii PYR-1 utilizes a monooxygenase system, likely a cytochrome P-450 type, to hydroxylate the 7-methyl group of DMBA to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.govasm.org This is a detoxification pathway, although the resulting metabolite can still exhibit toxicity. asm.org

In contrast to bacterial systems, fungal and mammalian metabolism of PAHs is typically initiated by cytochrome P-450 monooxygenases, which form an arene oxide intermediate. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. asm.orgcaymanchem.com This fundamental difference in the initial enzymatic attack leads to the formation of stereochemically distinct dihydrodiol metabolites between bacteria (cis-isomers) and fungi/mammals (trans-isomers). asm.org

Proposed Degradation Pathways and Metabolite Identification

The degradation of DMBA by Mycobacterium vanbaalenii PYR-1 is a highly specific process, targeting both the aromatic nucleus and the methyl substituents. The primary metabolic attack occurs at the C-5 and C-6 (K-region) positions and on the methyl group at C-7. nih.gov

When cultured with DMBA, M. vanbaalenii PYR-1 produces several key metabolites that have been identified through chromatographic and spectrometric analyses. nih.gov

Table 1: Metabolites Identified from the Degradation of 7,12-Dimethylbenz[a]anthracene (B13559) by Mycobacterium vanbaalenii PYR-1

Metabolite Type of Attack Stereochemistry
7-hydroxymethyl-12-methylbenz[a]anthracene Methyl Group Oxidation Not Applicable
DMBA cis-5,6-dihydrodiol Aromatic Ring Dioxygenation 95% 5S,6R and 5% 5R,6S

Data sourced from Moodie et al. (2003). nih.gov

The formation of a cis-dihydrodiol at the K-region is considered a detoxification process, as it prevents the formation of more carcinogenic vicinal diol epoxides. asm.org However, the metabolite 7-hydroxymethyl-12-methylbenz[a]anthracene is not considered a complete detoxification product, as it has been shown to cause adverse effects in rats. asm.org Other microorganisms exhibit different pathways. For instance, Pseudomonas aeruginosa and Penicillium notatum primarily produce methyl-hydroxylated metabolites without forming dihydrodiols. nih.gov In contrast, the fungus Cunninghamella elegans metabolizes DMBA mainly to DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov

Photochemical Transformation Mechanisms

In addition to microbial breakdown, DMBA is susceptible to transformation upon exposure to light, particularly ultraviolet (UVA) radiation. This photochemical process generates a different suite of products and presents an alternative pathway for toxicity. nih.govresearchgate.net

Photo-oxidation Products and Their Formation Pathways

Photo-irradiation of DMBA in the presence of oxygen leads to its decomposition into several photo-oxidation products. The primary points of attack are the meso-anthracenic C-7 and C-12 positions. nih.gov The mechanism is believed to involve the generation of singlet oxygen through a photodynamic effect, where DMBA itself acts as a photosensitizer. nih.gov

Major identified products from the photo-oxidation of DMBA are listed below. nih.govnih.govnih.govnih.gov

Table 2: Identified Photo-oxidation Products of 7,12-Dimethylbenz[a]anthracene

Product
Benz[a]anthracene-7,12-dione
7,12-Epidioxy-7,12-dihydro-7,12-dimethylbenz[a]anthracene
7-Hydroxymethyl-12-methylbenz[a]anthracene
12-Hydroxymethyl-7-methylbenz[a]anthracene
7-Hydroxy-12-keto-7-methylbenz[a]anthracene
7-Formyl-12-methylbenz[a]anthracene

Data sourced from Yu et al. (2005) and Wood et al. (1979). nih.govnih.gov

The formation of 7,12-epidioxy-7,12-dimethylbenz[a]anthracene is a notable minor product also observed in control flasks during microbial degradation studies conducted in the light, confirming its origin as a photo-oxidation product rather than a true metabolite. nih.govasm.org This endoperoxide has been shown to be toxic to cells. asm.org

Role of Photo-irradiation in Genotoxicity and DNA Adduct Formation

Photo-irradiation not only transforms the chemical structure of DMBA but also significantly alters its biological activity, particularly its genotoxicity. nih.govnih.gov While metabolic activation is a well-known pathway to PAH carcinogenicity, photo-activation represents a distinct mechanism. nih.govresearchgate.net

Studies have shown that irradiating DMBA with UVA light in the presence of calf thymus DNA results in the formation of multiple covalent DNA adducts. nih.govnih.gov Critically, the profile of these light-induced DNA adducts is different from the adducts formed when DNA reacts with the metabolites produced by microsomal (enzymatic) activation of DMBA. nih.govnih.gov

This key finding suggests that photo-irradiation activates DMBA to genotoxic products through pathways that are independent of the metabolic routes involving diol epoxides. nih.govnih.gov The formation of these unique DNA adducts is considered a likely source of the observed photomutagenicity of DMBA. researchgate.netnih.gov Therefore, the concomitant exposure of skin to sunlight and environmental DMBA may lead to genotoxic effects and represents a significant health concern that warrants further investigation. nih.gov

Bioremediation Strategies at the Mechanistic Level

The bioremediation of PAHs like Benz(a)anthracene (B33201), 1,7-dimethyl- hinges on the metabolic capabilities of various microorganisms to transform these complex organic molecules into less harmful substances. The core of these strategies involves the enzymatic breakdown of the aromatic ring structure, a process that can be initiated by bacteria, fungi, and algae.

Microbial transformation of dimethylated benz(a)anthracene compounds often begins with an oxidation step. Studies on the closely related 7,12-dimethylbenz[a]anthracene have shown that microorganisms such as the bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum are capable of metabolizing this compound. nih.gov The initial attack typically involves the hydroxylation of one of the methyl groups, a reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.gov This initial step is crucial as it increases the water solubility of the hydrophobic PAH, making it more accessible for further enzymatic degradation.

Following initial oxidation, the metabolic pathway can proceed through a series of reactions leading to ring cleavage. For instance, the degradation of other PAHs like phenanthrene and anthracene (B1667546) by a microalgal-bacterial consortium has been shown to produce intermediates such as 9,10-phenanthrenequinone and 2-(2′-hydroxybenzoyl)-benzoic acid, indicating the complete breakdown of the aromatic structure. frontiersin.org It is plausible that a similar sequence of enzymatic reactions, involving dioxygenases, dehydrogenases, and hydrolases, would be involved in the complete mineralization of Benz(a)anthracene, 1,7-dimethyl-.

The efficiency of these bioremediation processes can be influenced by various factors, including the specific microbial strains present, nutrient availability, and the presence of other compounds. For example, the use of biosurfactants can enhance the bioavailability of PAHs to microorganisms, thereby increasing the rate of degradation. Furthermore, consortia of different microbial species often exhibit enhanced degradation capabilities compared to single strains, as they can carry out complementary metabolic activities. frontiersin.org

Advanced Methodologies in Studying Benz a Anthracene, 1,7 Dimethyl Mechanisms

Mass Spectrometry-Based Metabolomics and Adductomics for Comprehensive Profiling

Mass spectrometry (MS) is a cornerstone in the study of 1,7-dimethylbenz(a)anthracene metabolism, enabling the identification and quantification of its metabolic products and their covalent adducts with biological macromolecules like DNA. nih.govnih.gov Metabolomics approaches using MS can profile a wide array of metabolites in biological samples, while adductomics focuses specifically on the characterization of DNA and protein adducts.

High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to separate the complex mixture of metabolites and adducts prior to their detection. nih.govnih.gov The mass spectrometer provides high-resolution mass data, which allows for the determination of the elemental composition of the molecules. Fragmentation analysis (MS/MS) further helps in the structural elucidation of the detected compounds. For instance, studies using gas chromatography-mass spectrometry (GC-MS) have identified various metabolites by their mass spectra and retention times. nih.gov

Key findings from MS-based studies include the identification of several types of metabolites, such as dihydrodiols, hydroxymethyl derivatives, and their combinations. nih.govnih.gov Adductomics studies have successfully characterized DNA adducts formed from the reaction of reactive metabolites with nucleobases, providing direct evidence of the genotoxic potential of the compound. nih.govnih.govnih.gov

Table 1: Selected Metabolites of 1,7-dimethylbenz(a)anthracene Identified by Mass Spectrometry

Metabolite Analytical Method Key Findings Reference
cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene HPLC-MS Identification of a dioxygenation product. nih.gov
trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene HPLC-MS Identification of a monooxygenation product. nih.gov
7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) GC-MS Indicated initial attack on a methyl group. nih.gov
DMBA-trans-8,9-dihydrodiol HPLC-MS Major metabolite identified in Cunninghamella elegans. nih.gov
DMBA-trans-3,4-dihydrodiol HPLC-MS Major metabolite identified in Cunninghamella elegans. nih.gov
7-hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols HPLC-MS Further metabolism of dihydrodiol metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite and Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,7-dimethylbenz(a)anthracene metabolites and their adducts. nih.govnih.gov While MS provides information on molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the specific arrangement of atoms and the stereochemistry of the molecules. au.dk This is particularly crucial for distinguishing between different isomers of metabolites, which can have vastly different biological activities.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are used to identify the chemical environment of protons and carbons in the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, which is vital for elucidating the complete structure of novel metabolites and adducts. au.dk

NMR has been instrumental in confirming the structures of metabolites identified by MS and in determining the precise sites of adduction on DNA bases. nih.govnih.gov For example, NMR analysis has been used to confirm the structure of photoproducts of 7,12-dimethylbenz[a]anthracene (B13559) and to differentiate between various isomeric dihydrodiol metabolites. nih.govnih.gov

Table 2: Application of NMR Spectroscopy in the Structural Elucidation of 1,7-dimethylbenz(a)anthracene Derivatives

Derivative NMR Technique(s) Key Structural Insights Reference
7-hydroxymethyl-12-methylbenz[a]anthracene ¹H NMR Confirmed the position of hydroxylation on the methyl group. asm.org
DMBA photoproducts NMR/MS Identification of structures like benz[a]anthracene-7,12-dione and hydroxymethyl derivatives. nih.gov
Methyl-linked THDMBA adducts with dG and dA ¹H and ¹³C NMR Elucidation of the covalent binding between the hydrocarbon and deoxyribonucleosides. nih.gov
cis- and trans-5,6-dihydrodiols ¹H NMR Determination of the stereochemistry of the hydroxyl groups. nih.gov

Radiolabeling Studies for Metabolic Pathway Elucidation

Radiolabeling studies, utilizing isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are a classic and powerful method for tracing the metabolic fate of 1,7-dimethylbenz(a)anthracene in vitro and in vivo. By introducing a radiolabeled version of the compound into a biological system, researchers can track its distribution, metabolism, and excretion with high sensitivity.

The use of [¹⁴C]DMBA or [³H]DMBA allows for the quantification of the parent compound and its metabolites in various tissues and cellular compartments. nih.govnih.gov This technique is particularly valuable for determining the extent of covalent binding of the carcinogen to DNA and proteins, which is a critical event in chemical carcinogenesis. Following administration of the radiolabeled compound, DNA is isolated, and the level of radioactivity is measured to quantify the formation of DNA adducts. nih.gov

These studies have been crucial in demonstrating the metabolic pathways leading to the formation of reactive intermediates that bind to DNA. For example, radiolabeling has been used to compare the metabolic profiles of 1,7-dimethylbenz(a)anthracene in different tissues and to assess the influence of enzyme inducers on its metabolism. nih.govnih.gov

Application of Cell-Free and Recombinant Enzyme Systems in Mechanistic Studies

Cell-free systems, such as liver microsomes, and purified or recombinant enzymes are extensively used to investigate the specific enzymatic reactions involved in the metabolism of 1,7-dimethylbenz(a)anthracene. nih.govnih.gov These systems provide a controlled environment to study the activity of individual enzymes or enzyme families, such as cytochrome P450 (CYP) monooxygenases and epoxide hydrolases, in the biotransformation of the compound. mdpi.com

Liver microsomes, which are rich in CYP enzymes, have been widely employed to identify the primary metabolites of 1,7-dimethylbenz(a)anthracene. nih.govnih.gov By incubating the compound with microsomes and analyzing the resulting products, researchers can determine the regioselectivity and stereoselectivity of the enzymatic reactions. Furthermore, the use of specific enzyme inhibitors or antibodies can help to identify the particular CYP isoforms responsible for the formation of certain metabolites. mdpi.com

Recombinant enzyme systems, where a specific enzyme is expressed in a host cell line, offer an even more defined system to study the catalytic activity of a single enzyme towards 1,7-dimethylbenz(a)anthracene. This approach has been vital in delineating the roles of different CYP isoforms in the activation and detoxification pathways of this carcinogen. mdpi.com

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

In addition to MS and NMR, other spectroscopic techniques play a significant role in studying the molecular interactions of 1,7-dimethylbenz(a)anthracene and its metabolites. Ultraviolet-visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of these compounds, as they typically exhibit characteristic absorption spectra. nih.govnih.gov

Fluorescence spectroscopy is another highly sensitive technique used to study the interactions of 1,7-dimethylbenz(a)anthracene with macromolecules. The intrinsic fluorescence of the parent compound and some of its metabolites can be monitored to probe their binding to proteins or their intercalation into DNA. Changes in the fluorescence properties, such as wavelength shifts or quenching, can provide valuable information about the binding affinity and the local environment of the molecule.

Circular dichroism (CD) spectroscopy is employed to study the conformational changes in DNA upon the formation of adducts with 1,7-dimethylbenz(a)anthracene metabolites. The formation of bulky adducts can distort the helical structure of DNA, which can be detected as changes in the CD spectrum. These advanced spectroscopic methods, often used in conjunction, provide a comprehensive picture of the molecular interactions that are fundamental to the mechanisms of action of 1,7-dimethylbenz(a)anthracene.

Future Research Directions and Translational Mechanistic Perspectives

Elucidation of Low-Dose Mechanistic Effects of Benz(a)anthracene (B33201), 1,7-dimethyl-

Future research must prioritize understanding the biological effects of Benz(a)anthracene, 1,7-dimethyl- at low, environmentally relevant concentrations. While high-dose studies are useful for identifying carcinogenic potential, low-dose exposures may trigger subtle but significant mechanistic changes that contribute to chronic disease.

Key research questions would include:

Receptor Activation: Does low-dose exposure to 1,7-dimethylbenz(a)anthracene activate the aryl hydrocarbon receptor (AhR)? The AhR is a key transcription factor that, upon activation by PAHs, initiates the transcription of genes for metabolic enzymes like cytochromes P450 (CYPs). nih.govnih.gov

Hormonal Disruption: Investigating whether this compound exhibits estrogen-like effects or disrupts endocrine pathways is crucial. Some PAHs can interfere with neuroendocrine axes, which could have long-term consequences even at low exposure levels. nih.gov

Oxidative Stress: A central mechanism of PAH toxicity is the generation of reactive oxygen species (ROS), which can damage cellular components. medicopublication.com Future studies should quantify the induction of oxidative stress markers in response to low concentrations of 1,7-dimethylbenz(a)anthracene.

Interplay with Other Environmental Contaminants and Co-Carcinogens at the Molecular Level

Humans are never exposed to single chemicals in isolation. Therefore, a critical area of future research is the study of how Benz(a)anthracene, 1,7-dimethyl- interacts with other environmental pollutants. ki.se These interactions can lead to synergistic effects, where the combined toxicity is greater than the sum of the individual compounds. ki.se

Future research should focus on its interactions with:

Other PAHs: Complex mixtures of PAHs are common environmental contaminants. youtube.com Research is needed to determine if the presence of other PAHs, such as benzo[a]pyrene, alters the metabolic activation or detoxification pathways of 1,7-dimethylbenz(a)anthracene. ki.se

Heavy Metals: Metals like iron and copper can facilitate the degradation of PAHs, potentially forming byproducts with different toxicities. pnas.org

Microplastics: These ubiquitous particles can sorb PAHs, potentially acting as vectors for their transport and altering their bioavailability and toxicological effects upon ingestion. nih.gov

Application of Integrated "Omics" Technologies for Holistic Mechanistic Understanding

To gain a comprehensive view of the cellular response to 1,7-dimethylbenz(a)anthracene, integrated "omics" technologies are indispensable. nih.gov These approaches provide a global snapshot of molecular changes.

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) can reveal which genes and cellular pathways are activated or suppressed upon exposure. This can identify the full range of inducible genes involved in metabolism and detoxification. nih.gov

Proteomics: This involves the large-scale study of proteins. It can identify changes in the abundance of key proteins involved in metabolic activation, DNA repair, and stress responses.

Metabolomics: Analyzing the complete set of small-molecule metabolites can provide insights into disruptions in cellular metabolism and identify the specific metabolic products of 1,7-dimethylbenz(a)anthracene.

Integrating these datasets can help construct a complete picture of the compound's mechanism of action, from initial receptor activation to downstream cellular effects. nih.govnih.gov

Advancements in In Vitro and In Silico Models for Mechanistic Prediction

To reduce reliance on animal testing and accelerate toxicological screening, advancements in alternative models are essential.

In Vitro Models: The use of cell culture models, such as human-derived liver or mammary epithelial cells, is crucial for studying specific molecular events like metabolic activation, DNA adduct formation, and gene expression changes in a controlled environment. nih.govmdpi.com Future work could involve developing 3D organoid cultures that more accurately mimic the structure and function of human tissues, providing more relevant data.

In Silico Models: Computational toxicology uses computer-based models to predict the toxicity of chemicals. nih.gov

Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of compounds with their biological activity. A QSAR model could be developed for PAHs to predict the carcinogenic potential of 1,7-dimethylbenz(a)anthracene based on its structural features. nih.gov

Molecular Docking: This technique can be used to predict how 1,7-dimethylbenz(a)anthracene might bind to biological targets like the AhR or metabolic enzymes. nih.gov

Machine Learning: Advanced algorithms can analyze large datasets from "omics" studies to identify complex patterns and predict toxicological outcomes. pnas.org

These computational tools can help prioritize chemicals for further testing and provide mechanistic insights even before laboratory experiments are conducted. pnas.orgnih.gov

Q & A

Q. What are the critical safety protocols for handling 1,7-dimethylbenz(a)anthracene in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use a Class I, Type B biological safety hood for handling to minimize inhalation risks .
  • PPE Requirements : Wear gloves (Polyvinyl Alcohol or Viton®), protective clothing (DuPont Tyvek®), and eye protection. Avoid skin contact due to dermal absorption risks .
  • Decontamination : Employ wet methods or HEPA-filtered vacuums for cleanup; dry sweeping is prohibited .
  • Exposure Limits : Adhere to OSHA’s permissible exposure limit (PEL) of 0.2 mg/m³ and NIOSH’s recommended limit of 0.1 mg/m³ .

Q. How is 1,7-dimethylbenz(a)anthracene characterized analytically, and what parameters optimize its detection?

Methodological Answer:

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5, SE-52) with helium carrier gas. Temperature programs should start at 50°C, ramping at 2°C/min to 250°C for optimal resolution of polycyclic aromatic hydrocarbons (PAHs) .
  • Retention Indices : Compare experimental retention indices (e.g., 436.82 on SE-52) to literature values for identification .
  • Mass Spectrometry : Pair GC with MS for structural confirmation, leveraging molecular ion peaks at m/z 256 (C₂₀H₁₆) .

Q. What regulatory classifications apply to 1,7-dimethylbenz(a)anthracene, and how do they impact research design?

Methodological Answer:

  • IARC Classification : Classified as Group 2B (“possibly carcinogenic to humans”) due to evidence in animal models .
  • EPA/DOT : Listed as an environmentally hazardous material (DOT UN 3077), requiring specialized disposal protocols .
  • Implications : Studies must comply with institutional biosafety committees (IBCs) and use ALARA principles for exposure mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies (e.g., varying carcinogenic potency)?

Methodological Answer:

  • Metabolic Activation : Use liver microsomal assays (e.g., S9 fraction) to assess bioactivation pathways, as carcinogenicity often requires metabolic conversion to electrophilic intermediates .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies from differing exposure durations or routes (e.g., dermal vs. inhalation) .
  • Species-Specific Sensitivity : Compare rodent models (e.g., mouse hepatoma induction) to human cell lines in vitro to evaluate translational relevance .

Q. What strategies ensure chemical stability during long-term storage of 1,7-dimethylbenz(a)anthracene?

Methodological Answer:

  • Inert Atmosphere : Store under nitrogen or argon in amber glass vials to prevent oxidation .
  • Temperature Control : Maintain at –20°C in a desiccator to inhibit hydrolysis or photodegradation .
  • Compatibility Checks : Avoid co-storage with oxidizers (e.g., peroxides) or strong acids/bases, which accelerate decomposition .

Q. How should researchers design studies investigating synergistic effects with co-exposures (e.g., alcohol)?

Methodological Answer:

  • Animal Models : Administer 1,7-dimethylbenz(a)anthracene with ethanol in drinking water (e.g., 10% v/v) to mimic human co-exposure scenarios .
  • Endpoint Selection : Monitor liver enzymes (ALT/AST) and histopathology for additive hepatotoxicity .
  • Controls : Include cohorts exposed to the compound alone, ethanol alone, and vehicle controls to isolate interaction effects .

Q. What advanced chromatographic techniques optimize separation of 1,7-dimethylbenz(a)anthracene from complex matrices?

Methodological Answer:

  • Two-Dimensional GC (GC×GC) : Enhance resolution using a polar/non-polar column combination to separate PAH isomers .
  • High-Resolution MS (HRMS) : Employ Orbitrap or TOF-MS for exact mass determination (m/z 256.1256 for C₂₀H₁₆) in environmental samples .
  • Method Validation : Validate recovery rates (>85%) using spiked matrices (e.g., soil, biological fluids) .

Q. What mechanistic studies elucidate the role of 1,7-dimethylbenz(a)anthracene in DNA adduct formation?

Methodological Answer:

  • 32P-Postlabeling : Quantify DNA adducts in target tissues (e.g., liver, lung) after exposure .
  • Computational Modeling : Use DFT calculations to predict reactivity of diol epoxide metabolites with guanine residues .
  • Knockout Models : Employ CYP1A1/1B1 knockout mice to assess metabolic pathways critical for adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.